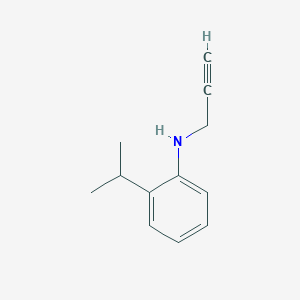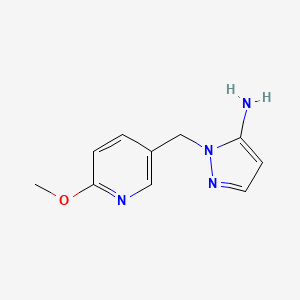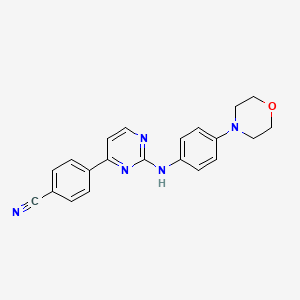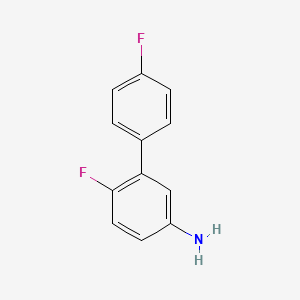
alpha,alpha,alpha-Trifluoro-2'-amino-3',5'-dichloroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. This compound contains an amino group, two chlorine atoms, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone can be achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of substituted anilines with ninhydrin in the presence of molecular iodine at ambient temperature. The reaction is cost-effective, regioselective, and environmentally benign .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Friedel-Crafts alkylation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The chlorine atoms may also participate in halogen bonding, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-4,6-dichloro-phenyl)-2,2,2-trifluoro-ethanone
- 1-(2-Amino-3,5-dibromo-phenyl)-2,2,2-trifluoro-ethanone
- 1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-propanone
Uniqueness
1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H4Cl2F3NO |
|---|---|
Molecular Weight |
258.02 g/mol |
IUPAC Name |
1-(2-amino-3,5-dichlorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-3-1-4(6(14)5(10)2-3)7(15)8(11,12)13/h1-2H,14H2 |
InChI Key |
ZNQJBPDTWZHMGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)C(F)(F)F)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)

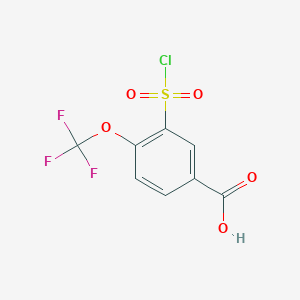
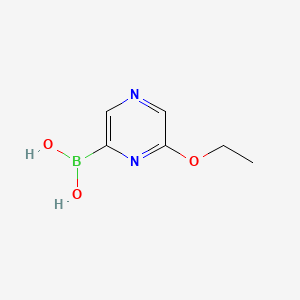

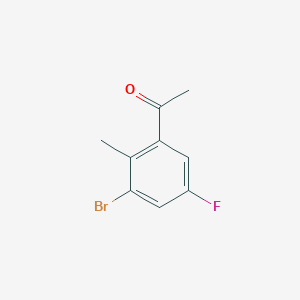
![2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13933091.png)

